6-(3-chloro-4-methoxyphenyl)-N-(3,5-dimethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
6-(3-CHLORO-4-METHOXYPHENYL)-N-(3,5-DIMETHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-CHLORO-4-METHOXYPHENYL)-N-(3,5-DIMETHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazides with thiocarbonyl compounds under acidic or basic conditions.
Introduction of the chloromethoxyphenyl group: This step involves the substitution reaction using chloromethoxybenzene derivatives.
Formation of the thiadiazine ring: This is typically done through the reaction of the triazole intermediate with sulfur-containing reagents.
Final coupling reaction: The final step involves coupling the triazolothiadiazine intermediate with the appropriate carboxamide derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
6-(3-CHLORO-4-METHOXYPHENYL)-N-(3,5-DIMETHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: It is used in various biological assays to study its effects on different cellular pathways and targets.
Chemical Research: The compound is used as a building block in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of 6-(3-CHLORO-4-METHOXYPHENYL)-N-(3,5-DIMETHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of specific kinases or proteases, leading to anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-CHLORO-4-METHOXYPHENYL)-N-(3,5-DIMETHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE
- 6-(3-CHLORO-4-METHOXYPHENYL)-N-(3,5-DIMETHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE
Uniqueness
The uniqueness of 6-(3-CHLORO-4-METHOXYPHENYL)-N-(3,5-DIMETHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific structural features, which confer unique biological activities and chemical reactivity. The presence of the triazolothiadiazine core, along with the specific substituents, makes it a valuable compound for various applications in medicinal and chemical research.
Properties
Molecular Formula |
C23H26ClN5O2S |
---|---|
Molecular Weight |
472.0 g/mol |
IUPAC Name |
6-(3-chloro-4-methoxyphenyl)-N-(3,5-dimethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C23H26ClN5O2S/c1-5-6-19-26-27-23-29(19)28-20(15-7-8-18(31-4)17(24)12-15)21(32-23)22(30)25-16-10-13(2)9-14(3)11-16/h7-12,20-21,28H,5-6H2,1-4H3,(H,25,30) |
InChI Key |
CHUILOKXLRCXKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC(=CC(=C3)C)C)C4=CC(=C(C=C4)OC)Cl |
Origin of Product |
United States |
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